Blwmkctxgscbid-uhfffaoysa-
Overview
Description
Blwmkctxgscbid-uhfffaoysa- is a unique chemical compound identified by its specific InChIKey. This compound has garnered interest in various scientific fields due to its distinctive properties and potential applications. The InChIKey is a standardized way of representing the structure of a chemical compound as a text string, facilitating easier identification and searchability.
Mechanism of Action
Target of Action
The primary target of 6-(1-adamantyl)-2-mercaptonicotinonitrile is the retinoic acid receptor (RAR)γ . This receptor plays a crucial role in the regulation of cell growth and differentiation .
Mode of Action
The compound interacts with its target, the RARγ, leading to the inhibition of growth and induction of apoptosis in a wide variety of malignant cell types, including solid tumors and various leukemias . This suggests that the compound’s mode of action involves a significant interaction with the RARγ, leading to changes in cell growth and survival .
Biochemical Pathways
The compound affects several biochemical pathways. It triggers apoptosis through a mitochondrial pathway independent of the nucleus . This involves mitochondrial alterations, including a disruption of the inner mitochondrial transmembrane potential (Δψm), mediated by the mitochondrial permeability transition (MPT) . The compound also causes a rapid Δψm disruption that precedes other apoptotic alterations such as the generation of reactive oxygen species and DNA fragmentation .
Pharmacokinetics
It’s important to note that the pharmacokinetics of a drug involves its absorption, distribution, metabolism, and excretion (adme), which all impact its bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that adamantyl derivatives, such as 6-(1-adamantyl)-1-pentyl-1H-indazole-3-carboxamide (5F-APINACA), undergo efficient sequential adamantyl hydroxylation and oxidative defluorination pathways
Cellular Effects
The cellular effects of 6-(1-adamantyl)-2-mercaptonicotinonitrile are currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437) has been found to inhibit the growth and induce apoptosis of a wide variety of malignant cell types
Molecular Mechanism
The molecular mechanism of action of 6-(1-adamantyl)-2-mercaptonicotinonitrile is not well-understood. It is known that other adamantyl derivatives can interact with various biomolecules. For example, 5F-APINACA has been found to interact with different P450 cytochromes in its metabolic pathways
Temporal Effects in Laboratory Settings
It is known that other adamantyl derivatives can be quickly metabolized in human liver microsomes
Dosage Effects in Animal Models
The effects of different dosages of 6-(1-adamantyl)-2-mercaptonicotinonitrile in animal models are currently unknown. It is known that other adamantyl derivatives can have significant effects in animal models. For example, 5F-APINACA has been found to have similar metabolism between CD-1 mice and humans
Metabolic Pathways
It is known that other adamantyl derivatives, such as 5F-APINACA, undergo efficient sequential adamantyl hydroxylation and oxidative defluorination pathways
Transport and Distribution
The transport and distribution of 6-(1-adamantyl)-2-mercaptonicotinonitrile within cells and tissues are currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437) has been found to trigger apoptosis through a mitochondrial pathway
Subcellular Localization
The subcellular localization of 6-(1-adamantyl)-2-mercaptonicotinonitrile is currently unknown. It is known that other adamantyl derivatives can have significant effects on cells. For example, the nuclear receptor small heterodimer partner SHP, which interacts with 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphtalene carboxylic acid (AHPN/CD437), has been found to be localized to the mitochondrial outer membrane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Blwmkctxgscbid-uhfffaoysa- involves a series of carefully controlled chemical reactions. The exact synthetic route and reaction conditions depend on the desired purity and yield of the compound. Typically, the synthesis may involve:
Starting Materials: Specific organic or inorganic precursors.
Reaction Conditions: Controlled temperature, pressure, and pH levels.
Catalysts: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Industrial Production Methods
In an industrial setting, the production of Blwmkctxgscbid-uhfffaoysa- is scaled up using large reactors and continuous flow processes. The industrial methods focus on optimizing yield, reducing production costs, and ensuring consistent quality. Key steps include:
Bulk Synthesis: Large-scale chemical reactors.
Automation: Automated systems for monitoring and controlling reaction parameters.
Quality Control: Rigorous testing to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Blwmkctxgscbid-uhfffaoysa- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized products.
Reduction: Reaction with reducing agents to form reduced products.
Substitution: Replacement of specific atoms or groups within the molecule.
Addition: Addition of atoms or groups to the molecule.
Common Reagents and Conditions
The reactions involving Blwmkctxgscbid-uhfffaoysa- typically use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Solvents: Organic solvents like ethanol, methanol, or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted derivatives.
Addition: Formation of addition products.
Scientific Research Applications
Blwmkctxgscbid-uhfffaoysa- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
IUPAC Name |
6-(1-adamantyl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c17-9-13-1-2-14(18-15(13)19)16-6-10-3-11(7-16)5-12(4-10)8-16/h1-2,10-12H,3-8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWMKCTXGSCBID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C(=S)N4)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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